molecular formula C17H16ClN3OS B2413177 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide CAS No. 392326-66-8

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Cat. No.: B2413177
CAS No.: 392326-66-8
M. Wt: 345.85
InChI Key: MZPSRLRMUYJZBT-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C17H16ClN3OS and its molecular weight is 345.85. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis (programmed cell death) and promoting DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .

Mode of Action

The compound enters cancer cells effectively and causes DNA damage while simultaneously downregulating Mcl-1 . This prompts a conspicuous apoptotic response, leading to cell death . The compound also downregulates the DNA damage repair proteins RAD51 and BRCA2 .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . It also inhibits the formation of RAD51 foci, a critical step and functional biomarker in homologous recombination .

Pharmacokinetics

The compound’s ability to enter cancer cells effectively suggests good cellular absorption .

Result of Action

The compound exhibits high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells . It causes DNA damage and prompts a conspicuous apoptotic response, leading to cell death .

Action Environment

The compound’s action can be influenced by environmental factors such as solvent polarity . For instance, the degree of charge transfer gradually increases with an increase in solvent polarity . Also, the excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPSRLRMUYJZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.